N,N'-(4-methylbenzene-1,2-diyl)bis(2-phenoxybutanamide)
Overview
Description
N,N’-(4-methylbenzene-1,2-diyl)bis(2-phenoxybutanamide) is a synthetic organic compound characterized by its unique molecular structure, which includes a 4-methylbenzene core and two phenoxybutanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-methylbenzene-1,2-diyl)bis(2-phenoxybutanamide) typically involves the reaction of 4-methylbenzene-1,2-diamine with 2-phenoxybutanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-methylbenzene-1,2-diyl)bis(2-phenoxybutanamide) can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and automated systems to control temperature, pressure, and reaction time. The purification steps may include distillation, crystallization, and filtration to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-methylbenzene-1,2-diyl)bis(2-phenoxybutanamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N,N’-(4-methylbenzene-1,2-diyl)bis(2-phenoxybutanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(4-methylbenzene-1,2-diyl)bis(2-phenoxybutanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-(ethane-1,2-diyl)bis(benzamides): Similar in structure but with an ethane-1,2-diyl core instead of a 4-methylbenzene core.
N,N’-(4-methyl-1,2-phenylene)bis(4-methylbenzenesulfonamide): Contains sulfonamide groups instead of phenoxybutanamide groups.
Uniqueness
N,N’-(4-methylbenzene-1,2-diyl)bis(2-phenoxybutanamide) is unique due to its specific combination of a 4-methylbenzene core and phenoxybutanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-methyl-2-(2-phenoxybutanoylamino)phenyl]-2-phenoxybutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4/c1-4-24(32-20-12-8-6-9-13-20)26(30)28-22-17-16-19(3)18-23(22)29-27(31)25(5-2)33-21-14-10-7-11-15-21/h6-18,24-25H,4-5H2,1-3H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNFNGDOOWAOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)C)NC(=O)C(CC)OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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